molecular formula C9H12F3N3O7 B13841212 N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoicAcidTrifluoroacetate

N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoicAcidTrifluoroacetate

Cat. No.: B13841212
M. Wt: 331.20 g/mol
InChI Key: HMQNVCIUQMIYRV-OCSZXWPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate involves synthetic routes that typically include the reaction of carbamoyloxirane with L-2,3-diaminopropanoic acid under specific conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing them for higher yields and purity .

Chemical Reactions Analysis

N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate undergoes various types of chemical reactions, including:

Scientific Research Applications

N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical synthesis processes.

    Biology: The compound is studied for its role as a glucosamine-6-phosphate synthase inhibitor, which has implications in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to glucosamine metabolism.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate involves its inhibition of glucosamine-6-phosphate synthase. This enzyme is crucial in the biosynthesis of glucosamine-6-phosphate, a key intermediate in the metabolic pathway of amino sugars. By inhibiting this enzyme, the compound can affect various biological processes and pathways .

Comparison with Similar Compounds

N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate can be compared with other glucosamine-6-phosphate synthase inhibitors. Similar compounds include:

Properties

Molecular Formula

C9H12F3N3O7

Molecular Weight

331.20 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2R,3R)-3-carbamoyloxirane-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H11N3O5.C2HF3O2/c8-2(7(13)14)1-10-6(12)4-3(15-4)5(9)11;3-2(4,5)1(6)7/h2-4H,1,8H2,(H2,9,11)(H,10,12)(H,13,14);(H,6,7)/t2-,3+,4+;/m0./s1

InChI Key

HMQNVCIUQMIYRV-OCSZXWPNSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)NC(=O)[C@H]1[C@@H](O1)C(=O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(C(C(=O)O)N)NC(=O)C1C(O1)C(=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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